molecular formula C14H19B B1383131 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene CAS No. 1809161-62-3

1-Bromo-4-(4,4-dimethylcyclohexyl)benzene

Cat. No.: B1383131
CAS No.: 1809161-62-3
M. Wt: 267.2 g/mol
InChI Key: WFPXSJAZRNKCNK-UHFFFAOYSA-N
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Description

1-Bromo-4-(4,4-dimethylcyclohexyl)benzene: is an organic compound with the molecular formula C16H21Br It is a derivative of benzene, where a bromine atom is substituted at the para position, and a 4,4-dimethylcyclohexyl group is attached to the benzene ring

Scientific Research Applications

1-Bromo-4-(4,4-dimethylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of new drugs.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

While specific safety data for 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene is not available, bromobenzenes are generally considered hazardous. They can cause skin and eye irritation and are harmful if inhaled . Proper protective equipment should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene typically involves the bromination of 4-(4,4-dimethylcyclohexyl)benzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure the selective bromination at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4,4-dimethylcyclohexyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. These reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Major Products Formed

    Substitution Reactions: Products include 4-(4,4-dimethylcyclohexyl)phenol, 4-(4,4-dimethylcyclohexyl)aniline, and various ethers.

    Oxidation Reactions: Products include 4-(4,4-dimethylcyclohexyl)benzaldehyde and 4-(4,4-dimethylcyclohexyl)benzoic acid.

    Reduction Reactions: The major product is 4-(4,4-dimethylcyclohexyl)benzene.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the 4,4-dimethylcyclohexyl group can influence the compound’s steric and electronic properties. These interactions can affect various biological pathways and processes, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

1-Bromo-4-(4,4-dimethylcyclohexyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-cyclohexylbenzene: This compound lacks the dimethyl groups on the cyclohexyl ring, which can affect its reactivity and applications.

    4-Bromo-2-fluorobenzoic acid: This compound contains a fluorine atom and a carboxylic acid group, leading to different chemical properties and uses.

    4-Cyclohexylaniline: This compound has an amino group instead of a bromine atom, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic effects.

Properties

IUPAC Name

1-bromo-4-(4,4-dimethylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPXSJAZRNKCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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